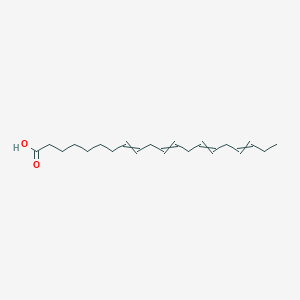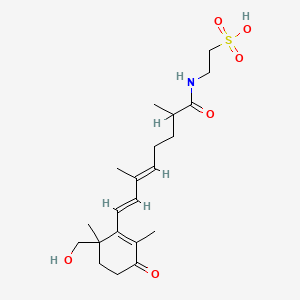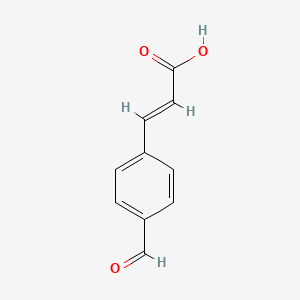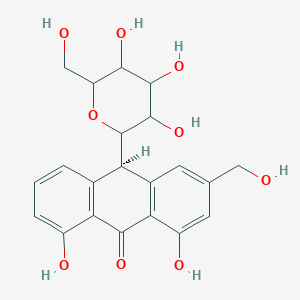
8,11,14,17-Eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11,14,17-Eicosatetraenoic acid is an eicosanoid present in marine lipids . It’s a minor n-3 polyunsaturated fatty acid (PUFA) which is a position isomer of 20:4n-6 . n-3 PUFA contained in marine lipids appear to have a protective effect against coronary heart disease and thrombosis .
Synthesis Analysis
Eicosatetraenoic acid belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication . It is an intermediate between stearidonic acid (18:4 ω-3) and eicosapentaenoic acid (EPA, 20:5 ω-3) .Molecular Structure Analysis
The molecular structure of this compound is C20H32O2 . It is a straight chain 20:4 fatty acid .Chemical Reactions Analysis
Eicosatetraenoic acid belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication . The eicosanoids, working in tandem, contribute to a lipid signaling complex widely responsible for inducing an inflammatory immune response .Physical And Chemical Properties Analysis
The molecular weight of this compound is 304.5 . It is a straight chain 20:4 fatty acid .Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Significance
- 8,11,14,17-Eicosatetraenoic acid is metabolized by human platelets into various hydroxy acids, including 12-hydroxy-8,10,14,17-eicosatetraenoic acid, indicating its role in the platelet metabolic pathways (Careaga & Sprecher, 1987).
Role in Biological Systems
- This acid is involved in the formation of novel prostaglandins in human seminal fluid, suggesting its importance in reproductive biology (Oliw, Sprecher, & Hamberg, 1986).
- It contributes to the synthesis of unique mono-hydroxy-eicosatetraenoic acids in human neutrophils, which are involved in immune responses (Goetzl & Sun, 1979).
Potential Therapeutic Applications
- Derivatives of this compound, like 17(R),18(S)-epoxyeicosatetraenoic acid, have shown potential in regulating cardiomyocyte contraction, indicating possible therapeutic applications in cardiac health (Falck et al., 2011).
Synthesis and Structural Analysis
- Stereospecific synthesis of various forms of eicosatetraenoic acid, including 11S, 12S-oxido eicosatetraenoic acid, has been achieved, contributing to the understanding of its structural and functional properties (Zamboni, Milette, & Rokach, 1984).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
2091-26-1 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
icosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22) |
InChI-Schlüssel |
HQPCSDADVLFHHO-GFRMADBLSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Synonyme |
8,11,14,17-eicosatetraenoic acid 8,11,14,17-eicosatetraenoic acid, Z-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
